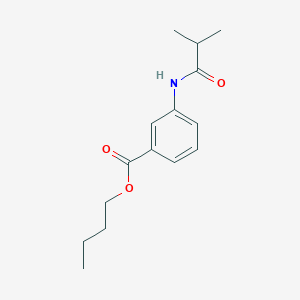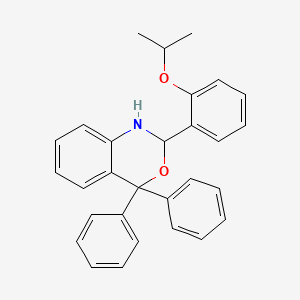
N-(2,3-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide
説明
N-(2,3-dimethylphenyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide, commonly referred to as DMPT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPT is a member of the thiazole family of compounds and is known for its ability to enhance the growth and development of various organisms. In
作用機序
The exact mechanism of action of DMPT is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. DMPT has been shown to activate the mTOR signaling pathway, which is involved in the regulation of cell growth and development. DMPT has also been shown to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism in cells. The activation of these pathways by DMPT is believed to contribute to its ability to enhance the growth and development of various organisms.
Biochemical and Physiological Effects
DMPT has been shown to have a variety of biochemical and physiological effects on various organisms. In plants, DMPT has been shown to increase the chlorophyll content, photosynthetic rate, and biomass accumulation. In fish, DMPT has been shown to improve the growth rate, feed conversion ratio, and survival rate. In mammals, DMPT has been shown to possess anti-inflammatory and analgesic properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
DMPT has several advantages for use in lab experiments, including its ability to enhance the growth and development of various organisms and its ease of use. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several potential future directions for the study of DMPT. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential applications of DMPT in the treatment of various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand the mechanism of action of DMPT and its effects on various organisms.
Conclusion
In conclusion, DMPT is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPT has been shown to enhance the growth and development of various organisms and has potential applications in agriculture, aquaculture, and pharmaceuticals. Further research is needed to fully understand the mechanism of action of DMPT and its potential applications in various fields.
科学的研究の応用
DMPT has been extensively studied in scientific research due to its potential applications in various fields. In agriculture, DMPT has been shown to enhance the growth and development of various crops, including rice, wheat, and corn. DMPT has also been studied for its potential use as a feed additive in the aquaculture industry, where it has been shown to improve the growth and survival rates of various fish species. In addition, DMPT has been studied for its potential applications in the pharmaceutical industry, where it has been shown to possess anti-inflammatory and analgesic properties.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-4-8-15(12(11)2)21-17(22)16-13(3)20-18(23-16)14-7-5-9-19-10-14/h4-10H,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDDNISOLILXHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-furyl)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B4713539.png)
![ethyl 4-({[2-(5-chloro-2-methoxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4713547.png)
![N-(3-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4713563.png)

![2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4713569.png)
![2-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4713586.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4713587.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-2-chloro-5-nitrobenzamide](/img/structure/B4713607.png)
![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B4713614.png)
![2-(3-phenylbenzo[g]quinoxalin-2-yl)phenol](/img/structure/B4713624.png)
![2-({[(4-cyclohexyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N-phenylbenzamide](/img/structure/B4713628.png)
![N-(2-isopropylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4713631.png)
